molecular formula C10H22O2 B6597597 3,4-Diethyl-3,4-hexanediol CAS No. 6931-71-1

3,4-Diethyl-3,4-hexanediol

Cat. No.: B6597597
CAS No.: 6931-71-1
M. Wt: 174.28 g/mol
InChI Key: HDXDBVSPBNTNNA-UHFFFAOYSA-N
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Description

3,4-Diethyl-3,4-hexanediol is an organic compound with the molecular formula C10H22O2 and a molecular weight of 174.2805 It is a diol, meaning it contains two hydroxyl groups (-OH) attached to its carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Diethyl-3,4-hexanediol typically involves the reaction of appropriate precursors under controlled conditions. One common method is the reduction of 3,4-Diethyl-3,4-hexanedione using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) or diethyl ether at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often using continuous flow reactors and automated systems to maintain consistent quality and output .

Chemical Reactions Analysis

Types of Reactions

3,4-Diethyl-3,4-hexanediol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3,4-Diethyl-3,4-hexanediol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4-Diethyl-3,4-hexanediol depends on its specific application. In chemical reactions, it acts as a nucleophile due to the presence of hydroxyl groups, which can donate electrons to electrophilic centers. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways and cellular functions .

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Dimethyl-3,4-hexanediol
  • 3,4-Diethyl-2,5-hexanediol
  • 3,4-Diethyl-3,4-pentanediol

Uniqueness

3,4-Diethyl-3,4-hexanediol is unique due to its specific structural configuration, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different solubility, boiling points, and reactivity patterns, making it suitable for specific applications .

Properties

IUPAC Name

3,4-diethylhexane-3,4-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22O2/c1-5-9(11,6-2)10(12,7-3)8-4/h11-12H,5-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDXDBVSPBNTNNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(C(CC)(CC)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80219370
Record name 3,4-Hexanediol, 3,4-diethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80219370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6931-71-1
Record name 3,4-Diethyl-3,4-hexanediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6931-71-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Hexanediol, 3,4-diethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006931711
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC31655
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31655
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3,4-Hexanediol, 3,4-diethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80219370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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